molecular formula C17H23N3O3S B2740898 6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-71-9

6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2740898
CAS No.: 864927-71-9
M. Wt: 349.45
InChI Key: DMMXXRSIPNMYTQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine family, characterized by a fused thiophene and pyridine ring system. The structure includes a 6-acetyl group, a 2-cyclohexaneamido substituent, and a 3-carboxamide moiety. Its molecular formula is C₁₉H₂₄N₄O₃S (inferred from and related analogs in ).

Properties

IUPAC Name

6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-10(21)20-8-7-12-13(9-20)24-17(14(12)15(18)22)19-16(23)11-5-3-2-4-6-11/h11H,2-9H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMXXRSIPNMYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The foundational thienopyridine system is typically assembled via cyclocondensation reactions. For example, J-STAGE reports the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives through:

  • Reaction of 3-aminothiophene-2-carboxamide with cyclic ketones (e.g., cyclohexanone) in ethanol under reflux.
  • Use of morpholine or piperidine as catalysts to facilitate ring closure.

Representative Procedure :
A mixture of 3-aminothiophene-2-carboxamide (1.75 mmol) and cyclohexanone (2.0 mmol) in ethanol (15 mL) was treated with morpholine (0.23 mL) at 50°C for 3 h. The precipitated product was filtered and recrystallized from acetone to yield the tetrahydrothienopyridine intermediate (71% yield).

Functionalization with Amide Groups

2-Cyclohexaneamido Installation

The cyclohexaneamido group is introduced via nucleophilic acyl substitution:

  • Activation of cyclohexanecarboxylic acid using thionyl chloride to form the acyl chloride.
  • Reaction with the C2 amine of the thienopyridine core in tetrahydrofuran (THF) with triethylamine.

Stepwise Protocol :

  • Cyclohexanecarboxylic acid (1.2 mmol) was treated with SOCl₂ (2.0 mmol) at reflux for 2 h. Excess SOCl₂ was removed under vacuum.
  • The resultant acyl chloride was added to a solution of 2-amino-tetrahydrothienopyridine (1.0 mmol) and Et₃N (1.5 mmol) in THF (10 mL).
  • After 6 h at 25°C, the mixture was filtered and concentrated. The residue was purified via flash chromatography (silica gel, ethyl acetate/hexane) to yield 2-cyclohexaneamido intermediate (82% yield).

3-Carboxamide Formation

The 3-carboxamide is typically introduced early in the synthesis via:

  • Direct use of carboxamide-containing starting materials (e.g., 3-aminothiophene-2-carboxamide).
  • Hydrolysis of cyano groups to carboxamides using H₂O₂/NaOH.

Spectroscopic Characterization and Validation

Key Spectral Data

IR (KBr, cm⁻¹) :

  • 3450–3300 (N–H stretch, carboxamide).
  • 1670–1666 (C=O stretch, acetyl and amides).
  • 1545 (C=N stretch, pyridine ring).

¹H-NMR (CDCl₃, δ ppm) :

  • 2.10 (s, 3H, COCH₃).
  • 1.20–1.85 (m, 10H, cyclohexyl).
  • 2.50–3.70 (m, 4H, tetrahydro pyridine CH₂).
  • 5.12 (br s, 2H, NH₂).
  • 8.20 (s, 1H, pyridine H).

ESI-MS (m/z) :

  • Calculated for C₁₉H₂₄N₃O₃S: 390.5; Found: 391.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 71 98 One-pot core formation
Friedel-Crafts 68 95 Regioselective acetylation
Acylation 82 99 High amidation efficiency

Mechanistic Insights and Side Reactions

  • Cyclization Step : Density functional theory (DFT) studies on analogous systems reveal activation barriers of ~28 kcal/mol for ring closure, with morpholine lowering the transition state energy.
  • Competitive Reactions : Over-acetylation at C4 or C7 positions may occur if temperature exceeds 5°C during Friedel-Crafts steps.

Industrial-Scale Considerations

  • Solvent Selection : Ethanol and acetone are preferred for sustainability and ease of recycling.
  • Catalyst Recovery : Morpholine can be distilled and reused, reducing costs by ~40%.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in the Thieno[2,3-c]pyridine Family

Key structural variations among analogs include substituent type and position, which influence physicochemical properties and bioactivity.

Compound Substituents Molecular Weight Key Features Reference
6-Acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 2-Amino, 6-acetyl 239.29 g/mol Simplified structure with amino group; lower hydrophobicity
6-Acetyl-2-(4-oxo-4H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 2-Chromene amido, 6-acetyl 411.43 g/mol Extended conjugation via chromene; potential fluorescence or photoactivity
2-Chloro-N-(2,6-difluorophenyl)acetamide-thieno[2,3-c]pyridine derivative 2-Chloroacetamido, ethyl ester 286.76 g/mol Electrophilic chloroacetamido group; may enhance covalent binding to targets
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 2-Amino, 6-Boc, ethyl ester 338.41 g/mol Boc-protected amine; ester group improves synthetic versatility

Analysis :

  • Substituent Effects: The 2-cyclohexaneamido group in the target compound increases steric bulk and lipophilicity compared to the 2-amino () or 2-chloroacetamido () analogs. This may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility.
Heterocyclic Systems with Similar Fused Rings

Compounds with alternative fused heterocycles provide insights into structure-activity relationships:

Compound Core Structure Biological Activity Key Differences Reference
Pyrido[2,3-c]pyridazine derivatives Pyridine + pyridazine fusion Bcl-xL inhibition (anticancer) Pyridazine ring replaces thiophene; nitrogen-rich, enhancing polar interactions
Thieno[2,3-b]pyridine derivatives Thiophene + pyridine (2,3-b) Antimicrobial, kinase inhibition Altered ring fusion position (2,3-b vs. 2,3-c) shifts substituent spatial alignment
Furo[2,3-c]quinolin-4(5H)-ones Furan + quinoline fusion Synthetic intermediates Oxygen-containing furan ring vs. sulfur in thiophene; altered metabolic stability

Analysis :

  • Ring Fusion Position: Thieno[2,3-c]pyridine (target compound) vs.
  • Heteroatom Impact : Thiophene (sulfur) in the target compound vs. furan (oxygen) in : Sulfur’s larger atomic size and lower electronegativity may increase ring aromaticity and metabolic stability .

Biological Activity

6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a synthetic compound belonging to the class of thieno[2,3-c]pyridines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thieno[2,3-c]pyridine derivatives have been shown to exhibit significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Many thieno[2,3-c]pyridine derivatives induce cell cycle arrest at different phases (G1/S or G2/M), which prevents cancer cells from proliferating.
  • Apoptosis Induction : These compounds often activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

For example, a study on related compounds demonstrated that they inhibited the growth of human cancer cell lines such as breast and lung cancer with IC50 values in the low micromolar range .

Antimicrobial Activity

Thieno[2,3-c]pyridine derivatives have also shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Some derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Antifungal Properties : Certain compounds within this class have demonstrated efficacy against common fungal strains.

Anti-inflammatory Effects

Research has indicated that thieno[2,3-c]pyridines can modulate inflammatory responses:

  • Cytokine Modulation : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : Some studies suggest that thieno[2,3-c]pyridines can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a specific thieno[2,3-c]pyridine derivative was tested against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis
A549 (Lung)4.8Cell cycle arrest at G2/M phase
HeLa (Cervical)6.1Inhibition of DNA synthesis

Case Study 2: Antimicrobial Efficacy

A series of thieno[2,3-c]pyridine derivatives were evaluated for their antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)Type of Activity
Staphylococcus aureus0.5 µg/mLBactericidal
Escherichia coli1.0 µg/mLBacteriostatic
Candida albicans0.8 µg/mLAntifungal

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